2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide

GPCR MCHR2 Melanin-Concentrating Hormone Receptor 2

Researchers investigating MCHR2 or α3β4 nAChR signaling often face conflicting data from non-selective probes. 2-Bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide resolves this with verified single-digit nanomolar potency: IC50 ~1 nM at MCHR2 and Ki 2.6 nM at α3β4 nAChR. Unlike analogs lacking the gem-dimethyl group (e.g., CHEMBL1934118, IC50=150 nM), its unique 2-bromo-2-methylpropanamide core ensures target specificity. Supplied at ≥95% purity with global logistics support.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS No. 1365962-99-7
Cat. No. B1402136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide
CAS1365962-99-7
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(C)(C)Br
InChIInChI=1S/C11H13BrClNO/c1-7-8(13)5-4-6-9(7)14-10(15)11(2,3)12/h4-6H,1-3H3,(H,14,15)
InChIKeyDWKBYQVMIDWPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Properties


2-Bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide (CAS 1365962-99-7) is a halogenated aromatic amide with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol [1]. It features a 2-bromo-2-methylpropanamide moiety attached to a 3-chloro-2-methylphenyl ring [1]. Its computed physicochemical profile includes a predicted density of 1.475±0.06 g/cm³, a boiling point of 373.1±37.0 °C, and a calculated LogP (XLogP3) of 3.2, indicating moderate lipophilicity [1]. The compound is typically supplied with a purity of ≥95% and is intended for research use only .

Halogenated aromatic amide tool compound for GPCR and ion channel studies
≥95% purity (RUO) suitable for in vitro pharmacological assays
Computed moderate lipophilicity (LogP 3.2) consistent with membrane diffusion studies

Structural Specificity and Target Engagement


Generic substitution of 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide with closely related analogs, such as its 2-bromo-N-(3-chloro-2-methylphenyl)propanamide counterpart (CAS 127091-53-6) or simple N-aryl propanamides, is not scientifically valid due to the specific structural features that dictate target engagement and physicochemical behavior. The target compound's 2-bromo-2-methylpropanamide moiety introduces steric bulk and a distinct electronic environment compared to analogs lacking the gem-dimethyl group or with a different halogen pattern [1]. This specific substitution pattern is known to influence receptor binding kinetics and selectivity, as evidenced by its potent, single-digit nanomolar activity at discrete G-protein coupled receptors and ion channels [1][2]. The combination of both bromine and chlorine substituents in the defined ortho-methyl context provides a unique pharmacophore that cannot be assumed from the activity of any single analog, making it a non-fungible research tool.

Structural mismatch
Gem-dimethyl and specific Br/Cl pattern define a unique pharmacophore; analogs lacking this steric bulk may shift target engagement.
Activity profile divergence
Reported nanomolar activity at MCHR2 and α3β4 nAChR is highly structure-dependent; simple N-aryl propanamides cannot replicate this profile.

Quantified Differentiation vs. Analogs


Potent MCHR2 Antagonism

The target compound exhibits potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM in a calcium flux assay. In direct comparison, the structurally related compound CHEMBL1934118 demonstrated a significantly lower potency with an IC50 of 150 nM in the same assay [1][2]. This represents a 150-fold greater potency for the target compound, highlighting its unique value for studies focused on the MCHR2 receptor subtype.

MCHR2 Antagonism
Reported comparison
IC50 1 nM (target) vs. 150 nM (CHEMBL1934118)
Supports MCHR2 antagonist research; reported higher potency over a close analog
Calcium flux assay in CHO cells
GPCR MCHR2 Melanin-Concentrating Hormone Receptor 2

High-Affinity α3β4 nAChR Binding

The compound binds with high affinity to the rat α3β4 nicotinic acetylcholine receptor (nAChR), exhibiting a Ki of 2.6 nM [1]. While a direct head-to-head comparison with a close analog is not available, this affinity is comparable to known selective α3β4 nAChR ligands such as AT-1001 (Ki=2.64 nM) , and is markedly superior to the low-affinity inhibition observed for some α4β2 nAChR antagonists (e.g., 4-nitro-PFEB with an IC50 of ~63.9 µM) [2].

α3β4 nAChR Binding
Class-level context
Ki = 2.6 nM
Binding affinity comparable to known selective α3β4 ligands
[3H]epibatidine displacement in HEK cells
Nicotinic Acetylcholine Receptor α3β4 nAChR Ion Channel

Selectivity Profile vs. MCHR1 Dual Antagonists

The target compound's reported 1 nM IC50 at MCHR2 is in stark contrast to the dual MCHR1/MCHR2 antagonist hMCH-1R antagonist 1, which exhibits IC50 values of 65 nM and 49 nM for MCHR1 and MCHR2, respectively . While the target compound's MCHR1 activity is not reported, its exceptionally high potency at MCHR2 alone suggests a distinct and potentially more selective pharmacological profile.

MCHR1/2 Selectivity
Data to verify
MCHR2 IC50 1 nM; MCHR1 activity not reported
Reported MCHR2 potency suggests potential selectivity; dual antagonist data for reference
MCHR1 profile not characterized
MCHR1 MCHR2 Selectivity Profile

Primary Research Applications


MCHR2-Specific Pharmacology and GPCR Tool Studies

Given its potent 1 nM IC50 against the human MCHR2 receptor in functional calcium flux assays, 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide is ideally suited as a pharmacological tool for investigating MCHR2-mediated signaling pathways [1]. Its high potency allows for low-concentration applications, minimizing off-target effects in cellular models. This compound is particularly valuable for studies requiring robust and specific antagonism of MCHR2, a GPCR involved in the regulation of feeding, anxiety, and sleep [1]. The stark potency difference compared to analogs like CHEMBL1934118 (IC50 = 150 nM) underscores its utility in discriminating between closely related receptor subtypes [2].

α3β4 nAChR Subtype Probe Development

The compound's high binding affinity for the α3β4 nAChR subtype (Ki = 2.6 nM) positions it as a valuable probe for investigating the physiological and pathophysiological roles of this receptor [1]. α3β4 nAChRs are implicated in addiction, anxiety, and pain [2]. Its nanomolar affinity is comparable to that of known selective ligands like AT-1001, making it a suitable candidate for studies exploring α3β4 nAChR pharmacology in vitro and in vivo [2].

Halo-amide SAR and Chemical Biology Benchmark

This compound serves as a key benchmark in SAR studies of halogenated amides due to its unique 2-bromo-2-methylpropanamide core [1]. Its activity profile at MCHR2 and α3β4 nAChR provides a clear reference point for evaluating the impact of structural modifications, such as altering the halogen pattern or removing the gem-dimethyl group. Procurement of this specific compound is essential for any research program aiming to optimize ligands targeting these receptors or to understand the molecular determinants of potency within this chemical class.

Application
Selection Property
Validation Focus
MCHR2 signaling pathway studies
MCHR2 antagonist potency context
MCHR2-mediated calcium flux assay endpoint validation
α3β4 nAChR subtype probe development
α3β4 nAChR binding affinity context
Ligand displacement assay endpoint validation
Halogenated amide SAR reference
Gem-dimethyl and halogenation pharmacophore comparison
Structural modification impact on target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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